molecular formula C25H30N4O4S B11457636 1-Amino-N-(4-ethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide

1-Amino-N-(4-ethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide

Cat. No.: B11457636
M. Wt: 482.6 g/mol
InChI Key: LUCDSRARXJQKRF-UHFFFAOYSA-N
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Description

1-Amino-N-(4-ethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide is a complex heterocyclic compound. It belongs to the class of thieno[2,3-b]pyridine derivatives, which are known for their diverse pharmacological and biological activities. These compounds have shown potential in various therapeutic areas, including anticancer, anti-inflammatory, and antiviral applications .

Preparation Methods

The synthesis of 1-Amino-N-(4-ethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide involves multiple steps. One common approach is the multicomponent reaction starting from substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as key intermediates . The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4,3-D]thieno[2,3-B]pyridine derivatives in two synthetic steps . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-Amino-N-(4-ethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Amino-N-(4-ethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Amino-N-(4-ethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide can be compared with other thieno[2,3-b]pyridine derivatives, such as:

Properties

Molecular Formula

C25H30N4O4S

Molecular Weight

482.6 g/mol

IUPAC Name

3-amino-N-(4-ethoxyphenyl)-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxamide

InChI

InChI=1S/C25H30N4O4S/c1-4-32-16-7-5-15(6-8-16)27-23(30)21-20(26)19-17-13-25(2,3)33-14-18(17)22(28-24(19)34-21)29-9-11-31-12-10-29/h5-8H,4,9-14,26H2,1-3H3,(H,27,30)

InChI Key

LUCDSRARXJQKRF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C4=C3CC(OC4)(C)C)N5CCOCC5)N

Origin of Product

United States

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